REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([O:9][CH3:10])=[O:8])(=O)[CH:2]([CH3:4])[CH3:3].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[C:20]([O-:23])(=O)[CH3:21].[NH4+:24]>>[CH:2]([C:1]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:16]([C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:21]([CH2:20][OH:23])=[C:1]([CH:2]([CH3:4])[CH3:3])[N:24]=1)([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=NC(=C(C(=C1C(=O)OC)C1=CC=C(C=C1)F)CO)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |